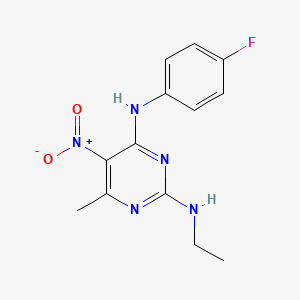

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine, also known as EF-24, is a synthetic compound that has been widely studied for its potential in cancer treatment. It was first synthesized by a group of researchers at the University of Michigan in 2004, and since then, it has been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antitumor Activity

A study elaborates on the synthesis and evaluation of various 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, highlighting their antitumor potential against methotrexate-resistant murine reticulosarcoma. These compounds have shown potent inhibitory activity against T. gondii and rat liver DHFR, suggesting their relevance in medicinal chemistry for developing new therapeutic agents (Robson et al., 1997).

Synthesis and Biological Activity

Another research focus is on the synthesis of pyrimidine derivatives linked with morpholinophenyl, which exhibited significant larvicidal activity. This study showcases the importance of such chemical compounds in developing potential bioactive molecules (Gorle et al., 2016).

Antiviral Applications

Pyrimidine derivatives have also been studied for their antiviral activity, especially against retroviruses, by inhibiting specific viral enzymes. This area of research points to the potential use of pyrimidine-based compounds in antiviral therapies (Hocková et al., 2003).

Advanced Material Development

Research into new materials includes the study of pyridine-containing polyimides, highlighting their high glass transition temperatures, thermal stability, and unique fluorescence properties upon protonation. Such materials are valuable for advanced applications in electronics and optoelectronics (Wang et al., 2008).

Chemical Synthesis Techniques

Studies also cover efficient synthesis techniques for creating imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives, emphasizing the versatility of pyrimidine-based compounds in chemical synthesis and their potential applications in creating novel chemical entities (Hosseini & Bayat, 2019).

Propiedades

IUPAC Name |

2-N-ethyl-4-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O2/c1-3-15-13-16-8(2)11(19(20)21)12(18-13)17-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTZMIXQZDUMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide](/img/structure/B2431379.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431380.png)

![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431391.png)

![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)